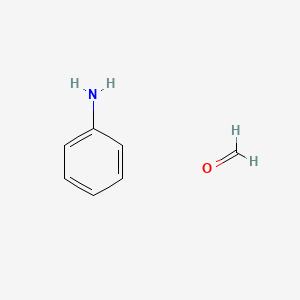

Aniline;formaldehyde

描述

The exact mass of the compound Formaldehyde, polymer with benzenamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

aniline;formaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5H,7H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCPJZWNFRYRBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O.C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25214-70-4, 67784-74-1 | |

| Record name | Aniline-formaldehyde copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25214-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formaldehyde, polymer with benzenamine, maleated, cyclized | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67784-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid with an amine-like odor; [Mitsui Takeda MSDS] | |

| Record name | Formaldehyde, polymer with benzenamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25214-70-4 | |

| Record name | Formaldehyde, polymer with benzenamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde, oligomeric reaction products with aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Aniline-Formaldehyde Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of aniline-formaldehyde polymerization. It details the reaction pathways under different catalytic conditions, presents quantitative data from cited experiments, and offers detailed protocols for synthesis and characterization. The included visualizations aim to clarify complex signaling pathways and experimental workflows.

Core Polymerization Mechanism

Aniline-formaldehyde resins are thermosetting polymers formed through the condensation reaction of aniline (B41778) and formaldehyde (B43269). The reaction mechanism is highly dependent on the pH of the reaction medium, proceeding through different pathways in acidic and basic conditions. The molar ratio of the reactants also plays a crucial role in determining the structure and properties of the final polymer, influencing the extent of cross-linking and the degree of polymerization.[1]

Acid-Catalyzed Polymerization

The most common method for synthesizing aniline-formaldehyde resins is through acid-catalyzed polycondensation.[1] Strong acids such as hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA) are typically used as catalysts.[1][2] The reaction is kinetically first-order with respect to formaldehyde.[2]

The mechanism proceeds through the following key steps:

-

Protonation of Formaldehyde: The acid catalyst protonates the carbonyl oxygen of formaldehyde, enhancing its electrophilic character.[1][2]

-

Nucleophilic Attack by Aniline: The lone pair of electrons on the nitrogen atom of the aniline molecule attacks the electrophilic carbonyl carbon of the protonated formaldehyde.[1][2] This initial reaction leads to the formation of an N-methylol aniline intermediate.[1][2]

-

Formation of a Schiff Base Intermediate: The N-methylol aniline is unstable and rapidly dehydrates in the acidic medium to form an electrophilic N-methylidene anilinium ion (a protonated Schiff base).[2]

-

Electrophilic Aromatic Substitution: The N-methylidene anilinium ion is a potent electrophile and reacts with another aniline molecule via electrophilic aromatic substitution, primarily at the para-position, to form N-(p-aminobenzyl)aniline (PABA).[2]

-

Rearrangement and Polymerization: PABA can then rearrange and react further with formaldehyde and other aniline molecules, leading to the formation of methylene (B1212753) bridges (-CH2-) between aniline rings.[2] This process continues, resulting in a cross-linked three-dimensional network characteristic of thermosetting resins.[1][2]

References

An In-depth Technical Guide to the Reaction Kinetics of Aniline and Formaldehyde in Acidic Medium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics between aniline (B41778) and formaldehyde (B43269) in an acidic medium. The condensation reaction of aniline and formaldehyde is a cornerstone of polymer chemistry, leading to the formation of aniline-formaldehyde resins. Understanding the kinetics and mechanism of this reaction is crucial for controlling the polymerization process and tailoring the properties of the resulting products for various applications, including in the development of novel materials and drug delivery systems.

Reaction Mechanism and Kinetics

The acid-catalyzed condensation reaction between aniline and formaldehyde proceeds through a series of electrophilic aromatic substitution steps. The reaction is generally understood to be first-order with respect to formaldehyde and second-order with respect to aniline.[1] The acidic medium plays a critical role in activating the formaldehyde molecule, making it more susceptible to nucleophilic attack by aniline.

The initial products of the reaction include 4-aminobenzyl alcohol, N-(4-aminobenzyl)aniline, and 4-(4-aminobenzyl)aniline.[2] The formation of these intermediates and their subsequent reactions lead to the growth of the polymer chain.

A proposed mechanism involves the following key steps:

-

Protonation of Formaldehyde: In the acidic medium, formaldehyde is protonated to form a highly electrophilic carbocation.

-

Nucleophilic Attack by Aniline: The lone pair of electrons on the nitrogen atom of aniline attacks the protonated formaldehyde, leading to the formation of a methylol aniline derivative.

-

Formation of a Schiff Base: The methylol derivative can then dehydrate to form a resonance-stabilized Schiff base (anilinium ion).

-

Electrophilic Aromatic Substitution: The Schiff base, being a potent electrophile, then attacks the electron-rich aromatic ring of another aniline molecule, primarily at the para position, to form a methylene (B1212753) bridge.

-

Chain Propagation: This process repeats, leading to the formation of a cross-linked polymer network.

The overall rate of reaction is influenced by several factors, including the concentration of reactants, temperature, and the pH of the medium.[1][3]

Quantitative Kinetic Data

The following tables summarize the key quantitative data reported in the literature for the aniline-formaldehyde reaction in an acidic medium.

Table 1: Reaction Order

| Reactant | Order of Reaction | Reference |

| Formaldehyde | First-order | [1][2] |

| Aniline | Second-order | [1] |

Table 2: Influence of pH on Reaction Rate

| pH Range | Observation | Reference |

| 0.7 - 1.6 | Decreasing the oxonium-ion concentration (increasing pH) increases the rate. | [1] |

| Near neutrality | Precipitation of the trimer of methyleneaniline retards the reaction. | [1] |

Experimental Protocols

This section details the methodologies for key experiments related to the study of aniline-formaldehyde reaction kinetics.

General Kinetic Experiment Workflow

The following diagram illustrates a typical workflow for a kinetic study of the aniline-formaldehyde reaction.

References

An In-Depth Technical Guide to the Synthesis and Properties of Aniline Formaldehyde Resins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline (B41778) formaldehyde (B43269) resins, a class of thermosetting polymers, have long been valued for their excellent dielectric properties, thermal stability, and chemical resistance. This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of these versatile resins. Detailed experimental protocols for both acid- and base-catalyzed synthesis are presented, along with a thorough examination of the underlying reaction mechanisms. The guide summarizes key physical, mechanical, thermal, and electrical properties in structured tables for comparative analysis. Furthermore, it outlines standard characterization techniques and visualizes critical pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in materials science and related fields.

Introduction

Aniline formaldehyde (AF) resins are synthetic polymers formed through the condensation reaction of aniline and formaldehyde. The resulting polymer network is characterized by methylene (B1212753) bridges linking aniline units, which imparts a rigid, cross-linked structure. These resins exhibit a range of desirable properties, including high dielectric strength, good thermal stability, and resistance to moisture and chemicals, making them suitable for various industrial applications, such as adhesives, coatings, and electrical insulators.[1][2] The properties of the final resin can be tailored by controlling the synthesis conditions, such as the molar ratio of reactants, pH, temperature, and the type of catalyst used.[3] This guide delves into the technical details of AF resin synthesis and provides a thorough characterization of their key properties.

Synthesis of Aniline Formaldehyde Resins

The synthesis of aniline formaldehyde resins can be broadly categorized into two main pathways: acid-catalyzed and base-catalyzed condensation. The choice of catalyst significantly influences the reaction mechanism and the final properties of the resin.

Acid-Catalyzed Synthesis

The most common method for producing aniline formaldehyde resins is through polycondensation in an acidic medium.[3] Strong acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA) are typically used as catalysts.[4]

Reaction Mechanism:

The acid-catalyzed reaction proceeds through a series of steps:

-

Protonation of Formaldehyde: The acid catalyst protonates the carbonyl oxygen of formaldehyde, enhancing its electrophilicity.[3][4]

-

Nucleophilic Attack: The nucleophilic nitrogen atom of the aniline molecule attacks the electrophilic carbonyl carbon of the protonated formaldehyde.[3][4] This initial reaction forms N-methylol aniline intermediates.[4]

-

Dehydration and Methylene Bridge Formation: The N-methylol intermediates are unstable and undergo rapid dehydration to form a reactive electrophilic species.[4] This species then reacts with another aniline molecule, leading to the formation of methylene bridges (-CH2-) that link the aniline units.[3]

-

Cross-linking: Further condensation reactions result in a highly cross-linked, three-dimensional thermosetting polymer network.[3]

References

The Core of Creation: An In-depth Technical Guide to Electrophilic Substitution in Aniline-Formaldehyde Resin Formation

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aniline-formaldehyde resins, a cornerstone of polymer chemistry, is a fascinating interplay of electrophilic substitution reactions. This guide delves into the core mechanisms, kinetics, and experimental protocols that govern the formation of these versatile polymers. Understanding these fundamentals is crucial for researchers and professionals seeking to tailor resin properties for a myriad of applications, from advanced materials to drug delivery matrices.

The Electrophilic Substitution Mechanism: A Stepwise Exploration

The formation of aniline-formaldehyde resin is predominantly an acid-catalyzed polycondensation reaction.[1][2] The process is initiated by the activation of formaldehyde (B43269), transforming it into a potent electrophile that subsequently attacks the electron-rich aniline (B41778) ring. This reaction does not proceed at a significant rate in neutral or basic media, highlighting the critical role of the acid catalyst.[1]

The key mechanistic steps are as follows:

-

Protonation of Formaldehyde: In an acidic medium, the carbonyl oxygen of formaldehyde is protonated by an acid catalyst, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA).[1] This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

-

Nucleophilic Attack by Aniline: The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the protonated formaldehyde.[1] This initial attack is a crucial step in forming the bond between the two reactant molecules.

-

Formation of N-methylol Aniline Intermediate: The initial reaction between aniline and protonated formaldehyde results in the formation of N-methylol aniline intermediates.[1]

-

Formation of Electrophilic Species: In the acidic environment, the N-methylol aniline intermediate can lose a water molecule to form an electrophilic species. This species is a key intermediate that drives the subsequent polymerization.

-

Electrophilic Aromatic Substitution: The generated electrophile then attacks the electron-rich ortho and para positions of another aniline molecule.[3] The -NH2 group of aniline is a strong activating group, directing the substitution to these positions.[4] This step results in the formation of N-(p-aminobenzyl)aniline and other related structures.

-

Polycondensation and Cross-linking: The reaction continues with further condensation, leading to the formation of methylene (B1212753) bridges (-CH2-) connecting the aniline rings.[3][5] This process results in the growth of the polymer chain and, depending on the reaction conditions, can lead to a cross-linked, three-dimensional network structure.[1]

Below is a DOT script representation of the core reaction pathway.

Reaction Kinetics and Influencing Factors

The rate of aniline-formaldehyde condensation is influenced by several factors, including the concentration of reactants, pH, and temperature. Kinetic studies have shown the reaction to be first-order with respect to formaldehyde and second-order with respect to the initial concentration of aniline in acidic media (pH 0.7-1.6).[6][7] Interestingly, decreasing the oxonium-ion concentration (increasing pH within the acidic range) leads to an increase in the reaction rate.[6][7]

The molar ratio of aniline to formaldehyde (A/F) is a critical parameter that dictates the structure of the resulting polymer. A high aniline to formaldehyde ratio minimizes the formation of higher molecular weight polymers, while an excess of formaldehyde promotes the formation of higher oligomers and cross-linked resins.[1]

The effect of substituents on the aniline ring on the reaction rate has also been investigated. The rate was found to decrease in the following order: m-CH₃ > o-CH₃ > None > m-Cl > p-CH₃ > p-Cl.[6][7]

| Parameter | Observation | Reference |

| Reaction Order | First-order with respect to formaldehyde. | [1][8] |

| Second-order with respect to initial aniline concentration. | [6][7] | |

| pH | Rate increases with decreasing oxonium-ion concentration (in the acidic range pH 0.7-1.6). | [6][7] |

| Aniline/Formaldehyde Ratio | High A/F ratio minimizes higher polymer formation; Low A/F ratio promotes cross-linking. | [1] |

| Substituent Effect on Aniline | Rate decreases: m-CH₃ > o-CH₃ > None > m-Cl > p-CH₃ > p-Cl. | [6][7] |

Experimental Protocols

The synthesis of aniline-formaldehyde resins can be achieved through various methods. Below are detailed protocols for common laboratory-scale syntheses.

Synthesis of Aniline-Formaldehyde Prepolymer (Acidic Conditions)

This protocol is adapted from a study on aniline-formaldehyde-organoclay composites.[2][9]

Materials:

-

Aniline

-

Formaldehyde solution (37% in water)

-

Hydrochloric acid (HCl) or other suitable acid catalyst

-

Sodium hydroxide (B78521) (NaOH) solution (40%)

-

Distilled water

Procedure:

-

In a glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, mix aniline and formaldehyde solution in the desired molar ratio.

-

Acidify the mixture by adding the acid catalyst.

-

Heat the mixture to 70°C with constant stirring.

-

After the initial reaction, carefully add a few drops of 40% NaOH solution to adjust the pH to approximately 9.

-

Continue the reaction at 70°C for a specified period (e.g., 1 hour) to form the prepolymer.

-

The resulting prepolymer can be cured by heating at 120°C under vacuum.

Solution Polymerization of Aniline and Formaldehyde (1:2 Molar Ratio)

This protocol is based on a study investigating the transport properties of the resulting copolymer resins.[10]

Materials:

-

Aniline (1 mole, e.g., 4.56 ml)

-

Formaldehyde solution (37%, 2 moles, e.g., 3 ml)

-

2M Hydrochloric acid (6 ml)

-

Porcelain pieces

Procedure:

-

Combine 1 mole of aniline and 2 moles of formaldehyde in a round-bottom flask.

-

Add 6 ml of 2M HCl and a few porcelain pieces to ensure smooth boiling.

-

Reflux the mixture in an oil bath maintained at 120°C ± 2°C for 3 hours with constant stirring.

-

Continue the reaction until a dark brown resinous mass is formed through polycondensation.

-

The resulting resin can be purified by dissolving in 8% NaOH, filtering, and re-precipitating by the dropwise addition of concentrated HCl (1:1 v/v).

-

The purified resin is then filtered, washed with hot water, dried in air, powdered, and stored in a vacuum desiccator over anhydrous CaCl₂.

The following DOT script illustrates a generalized experimental workflow for the synthesis of aniline-formaldehyde resin.

Characterization Techniques

A suite of analytical techniques is employed to characterize the structure and properties of aniline-formaldehyde resins.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the resin. Characteristic peaks include those for aromatic C=C bonds (1500-1600 cm⁻¹), -CH₂-N groups (1300-1400 cm⁻¹), and C-N stretching between the aromatic ring and the amino group (1228-1387 cm⁻¹).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy helps to elucidate the structure of the resin by identifying the chemical environments of the protons. Signals for aromatic protons are typically found in the range of 6.62-7.19 ppm, while methylene bridges appear between 3.6-3.82 ppm.[11]

-

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of the resin, such as its curing behavior and thermal stability.[2][9]

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal degradation of the polymer, indicating the temperatures at which weight loss occurs.[11]

Conclusion

The synthesis of aniline-formaldehyde resins via electrophilic substitution is a well-established yet continually evolving field of study. A thorough understanding of the underlying reaction mechanism, kinetics, and the influence of various experimental parameters is paramount for the rational design and synthesis of materials with desired properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and professionals to explore and innovate within this important area of polymer science.

References

- 1. Aniline;formaldehyde | 25214-70-4 | Benchchem [benchchem.com]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. Aniline-Formaldehyde Resin [chemedx.org]

- 4. byjus.com [byjus.com]

- 5. scribd.com [scribd.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. datapdf.com [datapdf.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. troindia.in [troindia.in]

- 11. ichp.vot.pl [ichp.vot.pl]

role of acid catalyst in aniline formaldehyde condensation

An in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role of acid catalysts in the condensation reaction between aniline (B41778) and formaldehyde (B43269).

Executive Summary

The acid-catalyzed condensation of aniline and formaldehyde is a cornerstone of polymer chemistry, yielding aniline-formaldehyde resins (AFRs) with diverse applications in coatings, adhesives, and electronics. The acid catalyst is not merely an accelerant but a critical component that directs the reaction mechanism at several key stages. It functions by activating the formaldehyde electrophile, facilitating the formation of crucial intermediates, and enabling the dehydration steps necessary for polymer chain propagation. Understanding the nuanced role of the acid catalyst is paramount for controlling the reaction kinetics, polymer structure, and, ultimately, the material properties of the final resin. This guide elucidates the core mechanistic principles, presents relevant quantitative data, details experimental protocols, and provides visual diagrams to clarify the complex reaction pathways.

The Core Role of the Acid Catalyst: A Mechanistic Deep-Dive

The synthesis of AFRs in an acidic medium is a multi-step process involving electrophilic aromatic substitution. The acid catalyst, typically a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), actively participates in and enables several key transformations.

Step 1: Activation of the Carbonyl Electrophile

The reaction initiates with the activation of formaldehyde. The carbonyl oxygen of formaldehyde is protonated by the acid (H⁺), as shown in the mechanism diagram below. This protonation dramatically increases the electrophilicity of the carbonyl carbon, transforming formaldehyde into a highly reactive species that is primed for nucleophilic attack.[1][2][3] This activation is the crucial first step, as the reaction is very slow in the absence of an acid catalyst.[4]

Step 2: Nucleophilic Attack and Intermediate Formation

The activated formaldehyde is then attacked by aniline, which acts as a nucleophile. The attack can occur at two primary sites:

-

N-Attack: The lone pair of electrons on the nitrogen atom of the aniline's amino group can attack the protonated formaldehyde. This leads to the formation of an N-methylol aniline (or hydroxymethyl aniline) intermediate.[5][6][7]

-

C-Attack: The aniline ring, activated by the electron-donating amino group, can also attack the formaldehyde electrophile, primarily at the ortho and para positions. This electrophilic aromatic substitution results in the formation of aminobenzyl alcohols, such as 4-aminobenzyl alcohol.[1][4]

Studies have shown that 4-aminobenzyl alcohol, N-(4-aminobenzyl)aniline, and 4-(4-aminobenzyl)aniline are among the initial products formed in the reaction.[4] It is also suggested that N-methylol derivatives can rearrange to form the more stable C-methylol derivatives.[4][6]

Step 3: Dehydration and Formation of Reactive Cations

The acid catalyst plays its second critical role by facilitating the dehydration of the alcohol intermediates formed in the previous step. The hydroxyl group of the aminobenzyl alcohol is protonated, forming a good leaving group (H₂O). The subsequent loss of water generates a highly reactive and resonance-stabilized electrophile, a benzyl (B1604629) carbonium ion (or carbocation).[4][8] This dehydration and cation formation is the rate-determining step in the polymerization process.[4]

Step 4: Polymer Chain Propagation

The newly formed carbocation is a potent electrophile that is rapidly attacked by another aniline molecule. This reaction forms a methylene (B1212753) bridge (-CH₂) between two aniline units, creating a dimer such as 4,4'-methylenedianiline (B154101) (MDA), which is a key intermediate in the synthesis of Methylene Diphenyl Diisocyanate (MDI).[4] This process of dehydration and subsequent electrophilic attack by aniline repeats, propagating the polymer chain and leading to the formation of higher molecular weight oligomers and the final cross-linked resinous polymer.[1]

The overall reaction rate is typically first-order with respect to formaldehyde and second-order with respect to aniline.[4][8] However, it is crucial to note that while the acid is necessary, an excess of acid can actually decrease the reaction rate.[4] This is because excessive protonation of the aniline's amino group deactivates it as a nucleophile, hindering its ability to attack the electrophilic intermediates.

Visualizing the Reaction Mechanism and Workflow

The following diagrams, rendered in DOT language, illustrate the core reaction pathway and a typical experimental workflow.

Caption: The multi-step mechanism of acid-catalyzed aniline-formaldehyde condensation.

Caption: A typical workflow for the laboratory synthesis of aniline-formaldehyde resin.

Quantitative Data and Reaction Conditions

While detailed kinetic data is dispersed across numerous publications, the following table summarizes typical experimental conditions reported for the acid-catalyzed synthesis of aniline-formaldehyde resins, providing a comparative overview for researchers.

| Parameter | Value / Condition | Source / Comment |

| Reactants | Aniline, Formaldehyde (37% aq. solution), Paraformaldehyde | [9][10] |

| Catalyst | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (PTSA) | [4][6][10] |

| Aniline : Formaldehyde (molar ratio) | 1:1 to 5:1 | [6][11] A higher aniline ratio is often used to control cross-linking and favor MDA formation. |

| Reaction Temperature | 25°C to 80°C | [4][9][10] Higher temperatures accelerate the reaction but require careful control. |

| pH / Acidity | Acidic medium (pH 0.7 - 1.6 reported in kinetic studies) | [8] Reaction is slow in neutral media and can be inhibited by excess acid.[4] |

| Solvent / Medium | Aqueous, Toluene:NMP mixtures | [6][8] Solvents can be used to manage viscosity and remove water azeotropically. |

| Curing Conditions | 70°C to 120°C under vacuum | [9][12] Post-reaction curing promotes further cross-linking and solidifies the resin. |

Detailed Experimental Protocol

This section provides a representative methodology for the synthesis of an aniline-formaldehyde resin based on common laboratory practices.[5][9][10][12]

5.1 Materials and Reagents:

-

Aniline (C₆H₅NH₂) (freshly distilled)

-

Formaldehyde solution (37% w/w in water)

-

Hydrochloric Acid (HCl, concentrated, 32-37%)

-

Sodium Hydroxide (NaOH) solution (e.g., 10% w/w)

-

Distilled Water

-

pH indicator strips

5.2 Apparatus:

-

500 mL three-neck round-bottom flask

-

Mechanical stirrer with a paddle

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with temperature control

-

Beakers, Buchner funnel, and filter paper

5.3 Procedure:

-

Preparation of Aniline Salt: In a fume hood, charge the 500 mL flask with 93.1 g (1.0 mol) of aniline. Begin stirring and slowly add 100 mL of 10M hydrochloric acid via the dropping funnel. The reaction is exothermic; control the temperature with a water bath if necessary. This step forms aniline hydrochloride, which is more soluble in the aqueous medium.[5]

-

Addition of Formaldehyde: To the stirred aniline hydrochloride solution, add 81.1 g (1.0 mol) of 37% formaldehyde solution. The addition should be done portion-wise to maintain control over the reaction.

-

Condensation Reaction: Fit the reflux condenser and heat the mixture to 70-80°C using the heating mantle. Maintain this temperature with continuous stirring. The mixture will gradually turn red and its viscosity will increase as the polymer forms.[1] The reaction time can vary from 1 to 5 hours depending on the desired molecular weight.

-

Isolation and Neutralization: After the desired reaction time, cool the mixture to room temperature. Slowly add the 10% NaOH solution while stirring until the mixture is neutral (pH ~7). This step neutralizes the acid catalyst and precipitates the resin.

-

Washing and Drying: Filter the solid reddish polymer using a Buchner funnel. Wash the precipitate thoroughly with distilled water to remove any unreacted monomers, catalyst, and salts.

-

Curing: Dry the resulting aniline-formaldehyde resin in a vacuum oven at 70°C for at least one hour to remove residual water and promote further curing.[9][12] The final product is a solid, brittle, reddish-brown resin.

References

- 1. Aniline-Formaldehyde Resin [chemedx.org]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. byjus.com [byjus.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. ichp.vot.pl [ichp.vot.pl]

- 7. mdpi.com [mdpi.com]

- 8. datapdf.com [datapdf.com]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 10. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Formation of N-Methylol Aniline Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of aniline (B41778) with formaldehyde (B43269) is a cornerstone of polymer chemistry, leading to the formation of aniline-formaldehyde resins. Central to this process is the initial formation of highly reactive N-methylol aniline intermediates. These transient species, also known as N-hydroxymethylaniline or N-phenylaminomethanol, are the primary adducts from which subsequent condensation reactions proceed. Understanding the formation, kinetics, and characterization of these intermediates is critical for controlling the overall polymerization process and for the development of novel chemistries in drug development and materials science. This technical guide provides an in-depth overview of the formation of N-methylol aniline, including its reaction mechanism, kinetic parameters, and detailed experimental considerations.

Reaction Mechanism and Signaling Pathway

In neutral or acidic media, the formation of N-methylol aniline proceeds through the nucleophilic addition of the nitrogen atom of the aniline molecule to the electrophilic carbonyl carbon of formaldehyde. The generally accepted mechanism involves the following key steps:

-

Protonation of Formaldehyde (in acidic medium): In the presence of an acid catalyst, the carbonyl oxygen of formaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the carbonyl carbon of formaldehyde.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in the formation of the N-methylol aniline intermediate.

This initial reaction is reversible. In acidic solutions, the N-methylol aniline can subsequently react with another aniline molecule to form N-(4-aminobenzyl)aniline and 4-aminobenzyl alcohol as initial products.[1] It has been established that in neutral media, the reaction between formaldehyde and aniline primarily occurs at the nitrogen atom, leading to the formation of N-methylol aniline derivatives.[1] C-methylol derivatives can also be formed, either directly from the aniline-formaldehyde reaction or through the rearrangement of the initially formed N-methylol derivatives.[1]

Quantitative Data

The kinetics of the aniline-formaldehyde reaction have been investigated under various conditions. The reaction is kinetically first-order with respect to formaldehyde.[1] The following table summarizes kinetic data for the condensation of anilines with formaldehyde in an aqueous hydrochloric acid medium at 25°C.

| Aniline Derivative | pH | Rate Constant (k) x 104 (l/mol·s) |

| Aniline | 0.7 | 1.33 |

| Aniline | 1.0 | 2.15 |

| Aniline | 1.3 | 3.85 |

| Aniline | 1.6 | 6.90 |

| m-Toluidine | 1.3 | 5.60 |

| o-Toluidine | 1.3 | 4.20 |

| m-Chloroaniline | 1.3 | 1.90 |

| p-Toluidine | 1.3 | 1.20 |

| p-Chloroaniline | 1.3 | 0.80 |

Data extracted from Ogata, Y., Okano, M., & Sugawara, M. (1951). Kinetics of the Condensation of Anilines with Formaldehyde. Journal of the American Chemical Society, 73(4), 1715–1718.[2]

The rate of reaction is influenced by the pH of the medium, with the rate increasing as the oxonium-ion concentration decreases.[2] The effect of substituents on the aniline ring also plays a significant role, with electron-donating groups generally increasing the reaction rate and electron-withdrawing groups decreasing it.[2]

Experimental Protocols

General Procedure for the Formation of Aniline-Formaldehyde Resin (Illustrative)

The following protocol describes a general procedure for the synthesis of an aniline-formaldehyde resin, where N-methylol aniline is an in-situ generated intermediate. Direct isolation of N-methylol aniline is challenging due to its instability.

Materials:

-

Aniline

-

Formaldehyde solution (37-40% in water)

-

Hydrochloric acid (concentrated)

-

Distilled water

-

Beakers

-

Stirring rod

-

pH paper or pH meter

-

Fume hood

Procedure:

-

Preparation of Aniline Hydrochloride: In a fume hood, dissolve a specific molar quantity of aniline in a minimal amount of distilled water in a beaker. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution becomes acidic (pH can be checked with pH paper). This step forms aniline hydrochloride, which is more soluble in water.[3]

-

Mixing Reactants: In a separate beaker, measure the desired molar equivalent of formaldehyde solution. The aniline to formaldehyde molar ratio can be varied depending on the desired properties of the final resin.[3]

-

Initiation of Reaction: Add the aniline hydrochloride solution to the formaldehyde solution while stirring continuously. The reaction is often exothermic, and the mixture may change color.[3]

-

Polymer Formation: A rubbery, often reddish, polymer will begin to form. The reaction can be allowed to proceed at room temperature or gently heated to promote further condensation and cross-linking.[3]

-

Isolation and Washing: Once the reaction is complete, the solid polymer can be collected, washed with distilled water to remove unreacted monomers and catalyst, and then dried.

Characterization of Intermediates

Due to the transient nature of N-methylol aniline, its isolation and characterization are challenging. Spectroscopic techniques are typically employed to identify its formation in situ.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to detect the formation of the N-CH2-OH group. The protons of the methylene (B1212753) group would be expected to appear as a singlet, and the hydroxyl proton would be a broad singlet. The chemical shifts would be distinct from the starting materials and subsequent condensation products.

-

Infrared (IR) Spectroscopy: The formation of N-methylol aniline can be monitored by the appearance of a broad O-H stretching band in the region of 3200-3600 cm-1 and the disappearance of the characteristic N-H stretching bands of the primary amine in aniline. A C-N stretching vibration would also be expected to appear.

Conclusion

The formation of N-methylol aniline is a pivotal first step in the synthesis of aniline-formaldehyde resins. This technical guide has provided a comprehensive overview of the reaction mechanism, kinetic data, and a general experimental protocol. While the isolation of this intermediate is difficult due to its high reactivity, understanding its formation is paramount for professionals in polymer chemistry and drug development seeking to control and manipulate the subsequent reaction pathways. Further research focusing on the in-situ characterization and stabilization of these intermediates will undoubtedly open new avenues for the design of advanced materials and pharmaceuticals.

References

An In-depth Technical Guide to Methylene Bridge Cross-Linking in Aniline-Formaldehyde Polymers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Aniline-formaldehyde polymers are a significant class of thermosetting resins known for their excellent thermal stability, mechanical strength, and dielectric properties. The foundation of these characteristics lies in the formation of a robust, three-dimensional network structure, achieved primarily through methylene (B1212753) bridge cross-linking. This technical guide provides a comprehensive overview of the core principles governing this cross-linking mechanism. It details the acid-catalyzed reaction pathway, outlines standardized experimental protocols for synthesis, presents key characterization techniques, and summarizes the critical factors that influence the final polymer structure and properties. The information is intended to serve as a foundational resource for professionals engaged in polymer science, materials development, and related fields where such resins find application.

The Chemistry of Methylene Bridge Formation

The cross-linking of aniline (B41778) and formaldehyde (B43269) is a classic example of electrophilic aromatic substitution, proceeding via a polycondensation reaction. The process is almost exclusively carried out under acidic conditions, as the acid catalyst is crucial for activating the formaldehyde molecule.[1][2][3]

The reaction mechanism can be delineated into several key steps:

-

Protonation of Formaldehyde: The reaction is initiated by the protonation of the formaldehyde's carbonyl oxygen by an acid catalyst (e.g., HCl). This step significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[3]

-

Nucleophilic Attack by Aniline: The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the activated carbonyl carbon of the protonated formaldehyde.[3][4]

-

Formation of N-methylol Intermediate: This initial attack leads to the formation of an unstable N-methylol aniline intermediate.[3]

-

Formation of Methylene Bridges: The N-methylol intermediate rapidly reacts with another aniline molecule. The amino group of aniline is a strong activating group, directing electrophiles to the ortho and para positions of the aromatic ring.[3] This subsequent electrophilic substitution reaction results in the formation of a stable methylene bridge (-CH2-) connecting two aniline units, typically at the para position (p,p'-methylenedianiline) or ortho position, releasing a molecule of water.[2][3][4]

-

Network Formation: As the reaction proceeds, these methylene bridges continue to form, linking multiple aniline rings and ultimately creating a highly cross-linked, three-dimensional polymer network.[3] An excess of formaldehyde relative to aniline promotes more extensive branching and a higher degree of cross-linking.[3]

Synthesis and Experimental Protocols

The synthesis of aniline-formaldehyde resins can be adapted to achieve desired properties, primarily by controlling the reaction conditions. Key parameters that dictate the extent of cross-linking and molecular weight include the molar ratio of aniline to formaldehyde, catalyst concentration, temperature, and reaction time.[3]

The following table summarizes various experimental conditions reported in the literature for the synthesis of aniline-formaldehyde polymers.

| Reactants (Aniline:Formaldehyde) | Molar Ratio (A:F) | Catalyst | Solvent/Medium | Temperature (°C) | Time (h) | Reference |

| Aniline, 37% Formalin | Not specified | Acidic conditions | Aqueous | 70 (prepolymer), 120 (cure) | 1 (drying) | [5][6] |

| Aniline, Paraformaldehyde | 1:1 | p-Toluenesulfonic acid (PTSA) | Toluene & NMP | 80 - 95 | Not specified | [1] |

| Aniline, 37% Formaldehyde | 1:2 | 2M HCl | Aqueous | 120 (reflux) | 3 | [7] |

| Aniline, Epichlorohydrin, Paraformaldehyde | 1:4 (Aniline:Total Aldehyde Source) | HCl | NMP-DCE | 80 (reflux) | 5 | [8] |

This protocol provides a representative procedure for the synthesis of a cross-linked aniline-formaldehyde resin in a laboratory setting.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer. Place the flask in a heating mantle or a thermostatically controlled oil bath.[1]

-

Reagent Charging: In a fume hood, charge the flask with the desired amounts of aniline and the formaldehyde source (e.g., 37% aqueous solution or paraformaldehyde).[1][4] If necessary, add a solvent to facilitate mixing.[1]

-

Catalyst Addition: While stirring, slowly add the acid catalyst (e.g., concentrated HCl or p-toluenesulfonic acid) to the mixture.[1][4][7] An exothermic reaction may be observed.[1]

-

Reaction: Heat the mixture to the target temperature (typically between 70-120°C) and maintain it under reflux with constant stirring for a specified duration (e.g., 3-5 hours).[3][7][8] Monitor the reaction for changes in color and viscosity, which indicate polymer formation.[2][4]

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The solid resinous product is then isolated. Wash the product repeatedly with cold and then hot water to remove unreacted monomers and the catalyst.[7]

-

Drying and Curing: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 70-80°C) to remove residual water and solvent.[5][7] A subsequent curing step at a higher temperature (e.g., 120°C) can be performed to ensure the completion of the cross-linking process.[5][6]

-

Characterization: The final product should be characterized using appropriate analytical techniques to confirm its structure and properties.

Characterization of the Cross-Linked Polymer Network

Confirmation of methylene bridge formation and characterization of the polymer network are achieved through a combination of spectroscopic and thermal analysis techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is instrumental in identifying the functional groups present in the polymer. The appearance of specific bands confirms the incorporation of methylene linkages and the overall polymer structure. Key vibrational bands include:

-

~3400 cm⁻¹: Stretching vibrations of the N-H bond in primary or secondary amine groups.

-

~2850-2996 cm⁻¹: Aliphatic and aromatic C-H stretching. The presence of a peak around 2850 cm⁻¹ is indicative of the C-H bonds in the -CH2- methylene bridges.[5]

-

~1600-1500 cm⁻¹: C=C stretching vibrations within the aromatic rings of aniline.[5][6]

-

~1400-1300 cm⁻¹: Bands indicating the presence of a –CH2–N group, which is direct evidence of the cross-linking structure.[5]

-

~1387-1228 cm⁻¹: C-N stretching between the aromatic ring and the amino group.[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed structural information by identifying the chemical environment of protons. For aniline-formaldehyde resins, characteristic chemical shifts are:

-

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal transitions of the polymer. An exothermic peak during the initial heating scan indicates a curing or cross-linking reaction.[9][10] After curing, DSC can determine the glass transition temperature (Tg), which is a measure of the polymer's transition from a rigid to a more flexible state and is highly dependent on the cross-link density.[5][10][11]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability. A higher decomposition temperature indicates greater thermal stability, which is typically enhanced by a higher degree of cross-linking.[11][12]

The following table presents typical data obtained from the characterization of cross-linked aniline-formaldehyde polymers.

| Analysis Technique | Parameter | Typical Value/Range | Interpretation | Reference |

| FTIR | N-H Stretch | ~3400 cm⁻¹ | Presence of amine groups | |

| Aliphatic C-H Stretch | ~2850 cm⁻¹ | Confirms methylene (-CH2-) bridges | [5] | |

| Aromatic C=C Stretch | 1500-1600 cm⁻¹ | Aromatic backbone integrity | [5][6] | |

| -CH2-N Group | 1300-1400 cm⁻¹ | Direct evidence of cross-linking | [5] | |

| ¹H NMR | Aromatic Protons | δ 6.5–7.5 ppm | Aniline ring protons | [3] |

| Methylene Protons | δ 3.5–4.5 ppm | Methylene bridge protons | [3] | |

| DSC | Curing | Exothermic Peak | Heat released during cross-linking | [5][9] |

| Glass Transition (Tg) | Varies (e.g., >150°C) | Indicates polymer rigidity; increases with cross-linking | [11] | |

| TGA | Decomposition Temp. | >300°C | Onset of thermal degradation; indicates stability | [11] |

Factors Influencing Cross-Linking and Polymer Properties

The final properties of aniline-formaldehyde resins, such as hardness, thermal stability, and chemical resistance, are directly controlled by the density of the methylene bridge cross-links. Several synthesis parameters can be precisely controlled to tailor these properties.

-

Aniline to Formaldehyde (A:F) Molar Ratio: This is one of the most critical factors. A low A:F ratio (i.e., an excess of formaldehyde) promotes the formation of a more densely cross-linked network, leading to a harder, more thermally stable, and less soluble polymer.[3]

-

Catalyst Type and Concentration (pH): The reaction rate is highly dependent on the acidity of the medium. A sufficient concentration of a strong acid catalyst is required to efficiently protonate formaldehyde and drive the reaction forward.[3]

-

Temperature and Curing Time: Higher reaction temperatures and longer curing times generally lead to a higher degree of cross-linking, as they provide the necessary energy to overcome activation barriers for the condensation reactions.[3][5] However, excessive temperatures can lead to degradation. The curing process is particularly important for solidifying the resin and maximizing the network density.[4][5][6]

Conclusion

The formation of methylene bridges is the defining chemical process in the synthesis of aniline-formaldehyde thermosetting polymers. Through a well-understood, acid-catalyzed polycondensation mechanism, a highly durable and cross-linked network is formed. By carefully controlling key synthesis parameters—namely the reactant molar ratio, catalyst concentration, and thermal conditions—researchers can precisely tailor the degree of cross-linking. This control allows for the modulation of critical end-use properties, including thermal stability, mechanical strength, and chemical resistance, making these polymers versatile materials for a wide range of scientific and industrial applications. The characterization techniques outlined herein provide a robust framework for verifying the polymer structure and quantifying its performance characteristics.

References

- 1. ichp.vot.pl [ichp.vot.pl]

- 2. Aniline-Formaldehyde Resin [chemedx.org]

- 3. Aniline;formaldehyde | 25214-70-4 | Benchchem [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. troindia.in [troindia.in]

- 8. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 9. eag.com [eag.com]

- 10. azom.com [azom.com]

- 11. researchgate.net [researchgate.net]

- 12. nexus-analytics.com.my [nexus-analytics.com.my]

solubility and thermal properties of aniline formaldehyde

An in-depth technical guide on the core resins, designed for researchers, scientists, and drug development professionals.

Introduction to Aniline (B41778) Formaldehyde (B43269) Resins

Aniline formaldehyde resins are thermosetting polymers formed through the condensation polymerization of aniline and formaldehyde.[1][2] The reaction is typically catalyzed by an acid, leading to the formation of methylene (B1212753) bridges that connect the aniline units.[2][3] This process results in a cross-linked, three-dimensional network structure, which imparts characteristics such as hardness, thermal stability, and chemical resistance to the resin.[1][4] These polymers are part of the larger class of amino resins and are noted for their good thermal, mechanical, and electrical insulating properties.[5][6] The final properties of the resin can be tailored by adjusting the molar ratio of aniline to formaldehyde and the specific synthesis conditions.[1]

Solubility Properties

Aniline formaldehyde resins exhibit solubility primarily in polar organic solvents, a characteristic that is influenced by their molecular weight and the degree of cross-linking.[3][6] Generally, as the polymer chain grows and cross-linking increases, the resin may become insoluble in common organic solvents.[7][8] The un-crosslinked or low-molecular-weight polymers demonstrate moderate solubility.[6]

Data Presentation: Solubility

| Solvent Class | Specific Solvents | Solubility | Reference |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), N-methylpyrrolidone (NMP) | Soluble | [4][6] |

| Chlorinated Solvents | Chloroform (CHCl₃) | Soluble | [6] |

| Aromatic Solvents | Toluene, Aromatic Solvents (General) | Soluble | [6] |

| Alcohols | Methanol (MeOH) | Insoluble | [6] |

| Aliphatic Hydrocarbons | Petroleum Ether | Insoluble | [6] |

| Water | Water | Aniline hydrochloride is used to increase the solubility of aniline in water during synthesis. The final resin is water-repellant. | [1][9] |

Thermal Properties

The thermal stability of aniline formaldehyde resins is a key characteristic derived from their aromatic structure and cross-linked network.[6] Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing their behavior at elevated temperatures.

Glass Transition Temperature (Tg)

The glass transition temperature marks the transition from a rigid, glassy state to a more rubbery state. For aniline-formaldehyde copolymers, a phase transformation is observed around 115 °C.[10][11]

Thermal Decomposition

Thermogravimetric analysis reveals that the decomposition of these resins occurs in distinct stages. Pure aniline-formaldehyde resins are generally stable up to approximately 250-305°C.[4][6] Modified resins, such as those incorporating cyclohexanone, may begin to show weight loss at lower temperatures, around 210-240°C.[6]

Data Presentation: Thermal Properties

| Property | Value | Conditions / Remarks | Reference |

| Glass Transition Temperature (Tg) | 80 – 120 °C | General range for the polymer. | [1] |

| Phase Transformation Temperature | ~115 °C | Observed via DSC and DMA, indicating a transition from an amorphous to a rubbery state. | [10][11] |

| Initial Decomposition Temperature | 250 °C | For pure aniline-formaldehyde resins. | [6] |

| Decomposition Range | 305 - 530 °C | Single decomposition step observed for a melamine-aniline-formaldehyde terpolymer. | [4] |

| Activation Energy of Decomposition | 37.6 – 41.7 kJ/mol | For cyclohexanone-aniline-formaldehyde resins. | [6] |

| Activation Energy of Decomposition | 21.10 – 21.46 kJ/mol | For a melamine-aniline-formaldehyde terpolymer. | [4] |

Experimental Protocols

Synthesis of Aniline Formaldehyde Resin (Acid Catalysis)

This protocol describes a typical laboratory-scale synthesis of aniline formaldehyde resin using an acid catalyst.

-

Reactant Preparation : In a fume hood, prepare aniline hydrochloride by dissolving aniline in a minimal amount of distilled water and slowly adding hydrochloric acid until the solution is acidic.[1] This step increases the solubility and reactivity of aniline in the aqueous medium.[1]

-

Reaction Mixture : In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine the aniline hydrochloride solution with a formaldehyde solution (e.g., 37% formalin).[1][5] A common molar ratio is 1:1, but this can be varied.[1]

-

Condensation Reaction : Heat the mixture in a water or oil bath to a temperature between 70°C and 95°C.[5][6] An exothermic reaction may be observed.[6] Maintain this temperature and continue stirring for a specified period, typically several hours, to allow for polycondensation.[4]

-

Curing and Purification : The resulting resinous product is then cooled.[1] It can be cured by further heating, which promotes additional cross-linking.[1] The product is then washed, often with hot water, until the filtrate is neutral, to remove unreacted monomers and the catalyst.[6]

-

Drying : The purified resin is dried in a vacuum oven at a controlled temperature (e.g., 60-70°C) to remove residual water.[5][8]

Caption: Synthesis workflow for aniline formaldehyde resin.

Determination of Polymer Solubility

This protocol outlines a standard method for qualitatively assessing the solubility of the synthesized resin.

-

Sample Preparation : Weigh a small amount (e.g., 10 mg) of the dried aniline formaldehyde resin into a small test tube.[12]

-

Solvent Addition : Add a measured volume (e.g., 5 mL) of the test solvent to the test tube.[12]

-

Dissolution : Vigorously shake the test tube or stir the mixture with a glass rod to facilitate dissolution.[12]

-

Heating (Optional) : If the resin does not dissolve at room temperature, gently heat the test tube in a water bath within a fume hood to enhance the dissolution process.[12]

-

Observation : A polymer is considered 'soluble' if it forms a clear, homogeneous solution with the solvent. It is 'insoluble' if it remains as a separate phase, or if it precipitates out of the solution upon cooling to room temperature.[12]

-

Systematic Testing : Repeat the procedure with a range of solvents of varying polarities to establish a comprehensive solubility profile.

Caption: Experimental workflow for determining polymer solubility.

Thermal Analysis Protocols

DSC is used to measure heat flow associated with thermal transitions in the polymer, such as the glass transition temperature (Tg).

-

Sample Preparation : Accurately weigh a small sample of the resin (typically 5-10 mg) into an aluminum DSC pan.[5]

-

Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Scan : Heat the sample under a controlled nitrogen atmosphere at a constant rate, for example, 20°C/min.[5] The temperature range should encompass the expected transitions.

-

Data Analysis : The resulting thermogram plots heat flow against temperature. The glass transition (Tg) is identified as a step change in the baseline of the thermogram.[5][7] Exothermic peaks may indicate curing reactions, while endothermic peaks can correspond to melting.[13][14]

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

-

Sample Preparation : Place a precisely weighed sample of the resin (typically 10-20 mg) into a TGA crucible.

-

Instrument Setup : Position the crucible in the TGA furnace.

-

Thermal Program : Heat the sample at a constant rate (e.g., 10-20°C/min) over a wide temperature range (e.g., from ambient to 800°C) in a controlled atmosphere (e.g., air or nitrogen).[4][15]

-

Data Analysis : The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.[4] Kinetic parameters like the activation energy of decomposition can be calculated from the data using methods such as Freeman-Carroll or Sharp-Wentworth.[4]

Caption: Workflow for DSC and TGA thermal analysis.

References

- 1. scribd.com [scribd.com]

- 2. Aniline-Formaldehyde Resin [chemedx.org]

- 3. Aniline;formaldehyde | 25214-70-4 | Benchchem [benchchem.com]

- 4. isca.me [isca.me]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. ichp.vot.pl [ichp.vot.pl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. chemistry.um.edu.my [chemistry.um.edu.my]

- 13. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 14. Differential scanning calorimetry of phenol-formaldehyde resols | Semantic Scholar [semanticscholar.org]

- 15. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

An In-Depth Technical Guide to the Historical Development of Aniline Formaldehyde Resins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development of aniline (B41778) formaldehyde (B43269) resins, from their inception in the early 20th century to their establishment as important thermosetting polymers. This document details the core chemistry, synthesis methodologies, key properties, and evolving applications of these resins, with a focus on providing researchers and professionals with a thorough understanding of their scientific and technological trajectory. Quantitative data is summarized for comparative analysis, and detailed experimental protocols from foundational periods are provided. Visual diagrams of the core chemical pathways are included to facilitate a deeper understanding of the resin formation.

Introduction: The Dawn of a New Polymer

The story of aniline formaldehyde resins is rooted in the burgeoning field of polymer chemistry in the early 1900s. Following the groundbreaking invention of Bakelite, a phenol-formaldehyde resin, by Leo Baekeland in 1907, a wave of research into similar condensation reactions with other aromatic compounds began.[1] Initial investigations into the reaction between aniline and formaldehyde led to the development of polymers that were quickly recognized for their unique and valuable properties.

These early resins were commercialized under various names, including Dilectene and Cibanit.[1] During the 1920s and 1930s, industrial interest in aniline formaldehyde resins surged, driven primarily by their exceptional dielectric properties, which made them highly suitable for use as electrical insulators.[1] The demands of World War II further accelerated advancements in the production and application of these durable polymers.[1] While their use in some areas has been superseded by newer thermoplastics, aniline formaldehyde resins continue to be used as modifiers for other resins and in specialized applications.

Core Chemistry and Reaction Mechanisms

Aniline formaldehyde resins are classified as amino resins, which are thermosetting polymers formed by the reaction of an aldehyde with a compound containing an amino group. The synthesis is a classic example of acid-catalyzed polycondensation.[1] The reaction typically proceeds in an acidic medium, where aniline reacts with formaldehyde to form methylene (B1212753) bridges between aniline molecules, leading to a cross-linked polymer network.[1]

The molar ratio of aniline to formaldehyde is a critical parameter that significantly influences the structure and properties of the final resin.[1] An excess of formaldehyde promotes the formation of higher oligomers and a more extensively cross-linked, three-dimensional network.[2]

Signaling Pathway of Acid-Catalyzed Condensation

The acid-catalyzed condensation of aniline and formaldehyde proceeds through several key steps, beginning with the activation of formaldehyde by a proton from the acid catalyst. This is followed by the nucleophilic attack of the aniline nitrogen on the electrophilic formaldehyde carbon, leading to the formation of intermediates that ultimately crosslink to form the resin.

Caption: Acid-catalyzed condensation pathway of aniline and formaldehyde.

Historical Synthesis Protocols

Early experimental protocols for the synthesis of aniline formaldehyde resins were foundational to the establishment of their industrial production. The following is a representative procedure from the early 20th century, focusing on the production of a resin suitable for molding and electrical insulation.

Experimental Protocol: Early 20th Century Synthesis

Objective: To synthesize a thermosetting aniline formaldehyde resin.

Materials:

-

Aniline

-

Formaldehyde solution (formalin, typically 37-40%)

-

Acid catalyst (e.g., hydrochloric acid)

-

Distilled water

-

Reaction vessel (e.g., a three-necked flask)

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle or water bath

-

Drying oven

Procedure:

-

Reactant Preparation: In a fume hood, prepare an aniline hydrochloride solution by slowly adding hydrochloric acid to aniline dissolved in a small amount of distilled water with constant stirring until the solution is acidic.

-

Initial Reaction: In the reaction vessel equipped with a reflux condenser and mechanical stirrer, combine the aniline hydrochloride solution with the formaldehyde solution. A typical molar ratio of aniline to formaldehyde is approximately 1:1, though this can be varied to alter the properties of the final resin.

-

Heating and Reflux: Gently heat the mixture using a water bath or heating mantle to initiate the condensation reaction. The reaction is exothermic, and the temperature should be controlled to maintain a steady reflux. The mixture will gradually turn red and increase in viscosity as the polymerization proceeds.[1][3]

-

Resin Precipitation and Washing: Continue heating until the desired degree of polymerization is achieved, often indicated by the formation of a solid, rubbery polymer.[3] Allow the mixture to cool. The precipitated resin is then separated from the aqueous phase.

-

Purification: The crude resin is washed thoroughly with hot water to remove any unreacted monomers, catalyst, and other impurities.

-

Drying and Curing: The washed resin is dried in an oven at a controlled temperature (e.g., 70-120°C) to remove residual water and to further advance the curing process, leading to a hard, cross-linked thermoset.[3]

Properties of Early Aniline Formaldehyde Resins

The early aniline formaldehyde resins were characterized by a unique combination of mechanical, thermal, and electrical properties that made them suitable for a range of industrial applications.

Data Presentation

The following tables summarize the known quantitative data for early aniline formaldehyde resins. It is important to note that specific values often varied depending on the precise manufacturing process, molar ratios of reactants, and the presence of fillers.

Table 1: Electrical Properties

| Property | Value | Notes |

| Dielectric Constant | 3.5 - 4.0 | A key property that led to its widespread use as an electrical insulator. |

Table 2: Thermal Properties

| Property | Value | Notes |

| Decomposition Temperature | Starts at ~250°C | The high aromatic content contributes to good thermal stability.[4] |

| Heat Resistance | Good | Suitable for applications where exposure to elevated temperatures was expected. |

Table 3: Mechanical Properties

| Property | Value | Notes |

| Hardness | High | The cross-linked structure results in a hard and rigid material. |

| Tensile Strength | Moderate to High | Varied with the degree of polymerization and curing. |

| Water Resistance | Good | The cured resin exhibits good resistance to moisture. |

| Chemical Resistance | Good | Resistant to many solvents, oils, and alkalis.[5] |

Historical Characterization Techniques

The characterization of thermosetting resins in the early 20th century relied on a combination of physical and chemical methods to assess the extent of cure and the final properties of the material.

Experimental Workflow for Resin Characterization

The workflow for characterizing these early resins involved a series of tests to determine their suitability for specific applications.

Caption: Workflow for the characterization of early aniline formaldehyde resins.

-

Physical and Chemical Analysis: Early methods included determining viscosity, solids content, and pH of the uncured resin. Gel time tests were also crucial for assessing the reactivity and curing characteristics.

-

Mechanical Testing: Simple mechanical tests were performed to measure properties like hardness (e.g., Shore or Rockwell hardness), compressive strength, and tensile strength.

-

Thermal Analysis: Techniques such as determining the softening point or heat distortion temperature were used to evaluate the thermal stability of the cured resin.

-

Electrical Testing: The dielectric strength and volume resistivity were key parameters measured to qualify the resin for electrical insulation applications.

Conclusion

The historical development of aniline formaldehyde resins marks a significant chapter in the evolution of synthetic polymers. From their initial discovery in the wake of Bakelite to their widespread use as high-performance electrical insulators, these materials played a crucial role in the technological advancements of the 20th century. Their synthesis via acid-catalyzed polycondensation and the resulting cross-linked, thermosetting structure endowed them with a valuable combination of thermal stability, mechanical robustness, and excellent dielectric properties. This guide has provided a detailed technical overview of their history, chemistry, synthesis, and properties, offering a valuable resource for researchers and professionals in the field of polymer science and materials engineering.

References

- 1. Aniline-Formaldehyde Resin [chemedx.org]

- 2. Aniline;formaldehyde | 25214-70-4 | Benchchem [benchchem.com]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. ichp.vot.pl [ichp.vot.pl]

- 5. US3025159A - Self-curing aniline-formaldehyde resin binder composition and method of preparation - Google Patents [patents.google.com]

aniline formaldehyde resin chemical structure elucidation

An in-depth technical guide to the chemical structure elucidation of aniline (B41778) formaldehyde (B43269) resin, designed for researchers, scientists, and drug development professionals.

Introduction

Aniline formaldehyde resins are thermosetting polymers formed through the condensation reaction of aniline and formaldehyde. These resins are noted for their excellent thermal stability, mechanical strength, and dielectric properties. The final properties of the resin are intrinsically linked to its chemical structure, including the degree of cross-linking, the nature of the linkages between aniline units, and the overall molecular weight distribution. A thorough elucidation of this chemical structure is therefore paramount for controlling the resin's properties and tailoring it for specific applications, from coatings and adhesives to advanced materials in various scientific fields.

This guide provides a comprehensive overview of the key methodologies employed in the structural characterization of aniline formaldehyde resin, including detailed experimental protocols, data interpretation, and visualization of the underlying chemical processes.

Synthesis of Aniline Formaldehyde Resin

The synthesis of aniline formaldehyde resin is typically carried out via acid-catalyzed polycondensation. The reaction proceeds through the formation of N-methylol aniline intermediates, which then react further to form a cross-linked polymer network connected by methylene (B1212753) bridges.[1][2][3]

General Reaction Scheme

The overall reaction can be summarized as the reaction of aniline with formaldehyde in the presence of an acid catalyst to form the resin and water. The molar ratio of the reactants, the type of catalyst, the reaction temperature, and the pH are critical parameters that determine the structure and properties of the resulting polymer.[1]

Experimental Protocol: Acid-Catalyzed Synthesis

A representative experimental protocol for the synthesis of aniline formaldehyde resin is as follows:

-

Reactant Preparation : In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add aniline.

-

Acidification : Slowly add an acid catalyst, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA), to the aniline with constant stirring.[1][2] This forms the aniline salt, which is more reactive towards formaldehyde.

-

Addition of Formaldehyde : An aqueous solution of formaldehyde (e.g., 37% formalin) is then added dropwise to the reaction mixture. An exothermic reaction may be observed.[4]

-

Reaction Conditions : The reaction mixture is heated to a specific temperature, typically between 70°C and 95°C, and maintained for a set period to allow for the formation of the prepolymer.[2][4]

-

Curing : The resulting prepolymer solution is then cured by heating at a higher temperature (e.g., 120°C) under vacuum to remove water and drive the cross-linking reactions to completion, forming the solid resin.[4]

Chemical Structure Elucidation Techniques

A combination of spectroscopic and chromatographic techniques is essential for a comprehensive understanding of the aniline formaldehyde resin's chemical structure.

Spectroscopic Methods

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the resin.

Experimental Protocol:

-

Sample Preparation : A small amount of the finely ground solid resin is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid sample.

-

Data Acquisition : The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹. Typically, multiple scans (e.g., 100) are averaged to improve the signal-to-noise ratio.[4]

Data Presentation: FTIR Peak Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Unit | Reference(s) |

| 3350-3450 | N-H stretching | Primary/Secondary Amine | [5] |

| 3027 | Aromatic C-H stretching | Aniline Ring | [4] |

| 2850-2950 | Aliphatic C-H stretching | Methylene Bridge (-CH₂-) | [2][4] |

| 1600-1500 | C=C stretching | Aromatic Ring | [4] |

| 1400-1300 | -CH₂-N bending | Methylene-Amine Linkage | [4] |

| 1387-1228 | C-N stretching | Aromatic Amine | [4] |

| 820, 750, 700 | C-H out-of-plane bending | Substituted Benzene Ring | [2] |

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the definitive identification of structural isomers and linkages.

Experimental Protocol:

-

Sample Preparation : The resin is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Chemical Shift (ppm) | Assignment | Structural Unit | Reference(s) |

| ¹H | 6.42-7.30 | Aromatic Protons | Aniline Ring | [2] |

| ¹H | 3.60-3.82 | Methylene Protons | -CH₂- Bridge | [2] |

| ¹³C | 111-137 | Aromatic Carbons | Aniline Ring | [6] |

| ¹³C | 58-63 | Methylol Carbons | -CH₂OH | [6] |

| ¹³C | 65-75 | Dimethylene Ether Carbons | -CH₂-O-CH₂- | [6] |

Chromatographic Methods

GPC/SEC is the primary technique for determining the molecular weight distribution (MWD) of the resin, which is crucial for understanding its physical and mechanical properties.[7]

Experimental Protocol:

-

Sample Preparation : The resin is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), at a concentration of 1-2 mg/mL.[8] The solution is then filtered through a 0.2-0.45 µm filter to remove any particulate matter.[9]

-

Instrumentation : A GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the analysis of low to medium molecular weight polymers (e.g., Styragel or ResiPore columns) is used.[8][10]

-